molecular formula C17H18FN3O3 B2719504 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034551-31-8

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2719504
CAS RN: 2034551-31-8
M. Wt: 331.347
InChI Key: COVSFNSZTZPOEL-UHFFFAOYSA-N
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Description

The compound “N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran ring system, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves the formation of key bonds during the construction of the dihydrobenzofuran skeleton . A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, a class of benzoxazepine derivatives, by reacting 2-aminophenols with alkynones .


Molecular Structure Analysis

The molecular structure of this compound is likely to be rigid due to the presence of the 2,3-dihydrobenzofuran ring system. This ring system confers a well-defined spatial arrangement of substituents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, and the alkyl C2–C3 bond . Mechanistic experiments have indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .

Scientific Research Applications

Metabolism and Disposition Studies

One study focused on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the pathways through which such compounds are metabolized and excreted in humans. The study found that the drug and its metabolites are primarily excreted via feces, with a significant role played by oxidative metabolism. This research provides a foundation for understanding the metabolic fate of complex molecules in the human body, potentially including the compound of interest (Renzulli et al., 2011).

Pharmacokinetic Profile Evaluation

Another study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of BIA 2-093, underscoring the process of assessing a novel compound's behavior in the human body. It detailed how the compound is metabolized into its major and minor metabolites, offering insights into pharmacokinetic profiling, which could be relevant for the scientific study of similar complex compounds (Almeida & Soares-da-Silva, 2003).

Mechanism of Action Research

Research on fluradoline (HP 494) explored its pharmacology as a centrally acting analgesic with antidepressant properties. The study illustrates the importance of investigating the mechanisms through which compounds exert their effects, which could be an avenue for researching the compound , particularly if it shares pharmacological properties with fluradoline (Spaulding et al., 1985).

Future Directions

The continued search for safer and more effective new compounds is necessary. The desirable effects of similar agents have prompted researchers to investigate other heterocycles with similar pharmacological properties .

Mechanism of Action

Target of Action

The primary targets of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.

Mode of Action

The exact mode of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide It is likely that this compound interacts with its targets to modulate their activity, potentially reducing neuronal excitability to exert anticonvulsant effects .

Biochemical Pathways

The biochemical pathways affected by N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide Given its potential anticonvulsant activity , it may affect pathways related to neuronal signaling and excitability.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide Similar compounds have been evaluated in animal models for their anticonvulsant effects and neurotoxicity , suggesting that this compound is likely to be absorbed and distributed in the body, metabolized, and eventually excreted.

Result of Action

The molecular and cellular effects of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide Similar compounds have shown anticonvulsant activities in animal models , suggesting that this compound may reduce neuronal excitability at the molecular and cellular levels.

properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-20-7-2-3-14(20)17(23)19-6-8-21-10-12-9-13(18)4-5-15(12)24-11-16(21)22/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVSFNSZTZPOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide

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